Phenethyl acetate

Description

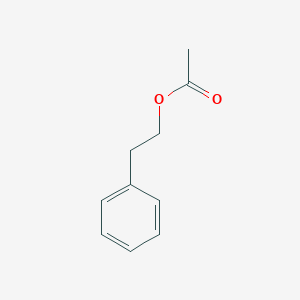

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHYEMXUFSJLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044506 | |

| Record name | 2-Phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour | |

| Record name | Acetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |

| Record name | Phenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.030-1.034 | |

| Record name | Phenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-45-7 | |

| Record name | 2-Phenylethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67733846OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-31.1 °C | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl acetate (B1210297) (2-phenylethyl acetate) is an organic ester with the chemical formula C₁₀H₁₂O₂. It is a colorless liquid naturally present in various fruits and flowers, and is widely recognized for its pleasant floral, rose, and honey-like aroma. This document provides a comprehensive overview of the chemical properties of phenethyl acetate, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to support research and development activities.

Physicochemical Properties

This compound is a liquid at room temperature with a distinct aromatic profile. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Floral, rose, honey, fruity | |

| Melting Point | -31.1 °C | |

| Boiling Point | 238-239 °C at 760 mmHg | |

| Density | 1.030-1.034 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.496-1.502 | |

| Flash Point | 105 °C (closed cup) |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | |

| Ethanol (70%) | 1 mL in 2 mL | |

| Oils | Soluble | |

| Propylene Glycol | Soluble |

Reactivity

Synthesis

This compound is most commonly synthesized via the Fischer esterification of phenethyl alcohol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid. The reaction can also be carried out using acetic anhydride (B1165640) or through enzymatic catalysis.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reversible reaction yields phenethyl alcohol and acetic acid (or its corresponding salt). The kinetics of hydrolysis for similar esters, such as phenyl acetate, have been shown to be first-order and base-catalyzed.

Oxidation

The phenethyl group in this compound can be oxidized. For instance, the oxidation of the parent alcohol, phenethyl alcohol, yields phenylacetic acid.

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃):

-

~2.0 ppm (singlet, 3H): Corresponds to the methyl protons of the acetate group.

-

~2.9 ppm (triplet, 2H): Represents the methylene (B1212753) protons adjacent to the phenyl group.

-

~4.3 ppm (triplet, 2H): Attributed to the methylene protons adjacent to the ester oxygen.

-

~7.2-7.3 ppm (multiplet, 5H): Characteristic of the aromatic protons of the phenyl group.

¹³C NMR (in CDCl₃):

-

~21 ppm: Carbon of the methyl group.

-

~35 ppm: Methylene carbon adjacent to the phenyl group.

-

~65 ppm: Methylene carbon adjacent to the ester oxygen.

-

~126-129 ppm: Aromatic carbons.

-

~138 ppm: Quaternary aromatic carbon.

-

~171 ppm: Carbonyl carbon of the ester.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.2-7.3 (m, 5H), 4.3 (t, 2H), 2.9 (t, 2H), 2.0 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 171.2, 137.9, 129.0, 128.6, 126.7, 65.1, 35.2, 21.1 | |

| Infrared (IR) | ~1735 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-O stretch), ~3030 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch) | |

| Mass Spectrometry (EI) | m/z 164 (M⁺), 105, 104, 91, 65, 43 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from phenethyl alcohol and acetic acid using sulfuric acid as a catalyst.

Materials:

-

Phenethyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine phenethyl alcohol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent (if any) by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization Workflow

The following workflow outlines the steps for the characterization of synthesized this compound.

Hydrolysis of this compound

This protocol describes a method for the

Phenethyl acetate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenethyl acetate (B1210297), a significant organic ester utilized across the fragrance, flavor, and pharmaceutical industries. This document details its fundamental chemical and physical properties, toxicological data, and outlines key experimental protocols for its synthesis and analysis. Furthermore, it explores its biosynthetic and synthetic pathways, offering valuable insights for research and development applications.

Core Properties and Identification

Phenethyl acetate, also known as 2-phenylethyl acetate, is the ester formed from phenethyl alcohol and acetic acid. It is a colorless liquid recognized for its pleasant floral aroma, reminiscent of rose and honey.

Table 1: Chemical Identification and Molecular Properties of this compound

| Identifier | Value | Reference |

| CAS Number | 103-45-7 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| IUPAC Name | 2-phenylethyl acetate | |

| Synonyms | 2-Phenylethyl acetate, Benzylcarbinyl acetate, Acetic acid phenethyl ester |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is provided below, offering a quick reference for laboratory and safety considerations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Melting Point | -31.1 °C | |

| Boiling Point | 232.6 °C | |

| Density | 1.032 g/mL at 25 °C | |

| Flash Point | 101 °C | |

| Refractive Index | n20/D 1.498 (lit.) |

|

The Ubiquitous Aroma of Phenethyl Acetate: An In-depth Technical Guide to its Natural Occurrence in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Phenethyl acetate (B1210297), a volatile organic compound renowned for its pleasant floral and fruity aroma, is a significant contributor to the natural scent profile of a diverse array of plant species. This technical guide delves into the core aspects of its natural occurrence, from quantitative distribution in various plant tissues to the intricate biosynthetic pathways and regulatory mechanisms governing its production. Detailed experimental protocols for its extraction and analysis are also provided to facilitate further research and application in fields such as phytochemistry, flavor and fragrance science, and drug development.

Quantitative Distribution of Phenethyl Acetate in the Plant Kingdom

This compound is found in numerous plant species, contributing to the characteristic aroma of their flowers, fruits, and leaves. The concentration of this ester can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. The following tables summarize the quantitative data available in the scientific literature for its presence in several key plant groups.

Table 1: Concentration of this compound in Rose (Rosa spp.) Petals

| Rose Cultivar/Species | Concentration (µg/g Fresh Weight) | Reference |

| Rosa x hybrida 'Rw' | < 0.5 | |

| Rosa 'Fragrant Cloud' | Major volatile ester |

Note: While this compound is a known key contributor to the "rose" scent, precise quantitative data across a wide range of cultivars remains an area for further investigation.

Table 2: Concentration of this compound in Melon (Cucumis melo) Fruit

| Melon Variety | Tissue | Concentration (µg/kg) | Reference |

| Cantaloupe | Not specified | Not specified | |

| Honeydew | Not specified | Not specified |

Note: The presence of this compound in melon is well-documented, but specific quantitative values are not consistently reported across studies.

Table 3: Presence of this compound in Apple (Malus domestica) and Pineapple (Ananas comosus)

| Fruit | Tissue | Presence | Reference |

| Apple | Not specified | Reported as a volatile compound | |

| Pineapple | Not specified | Reported as a volatile compound |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a multi-step enzymatic process that primarily originates from the aromatic amino acid L-phenylalanine. The biosynthetic pathway can be broadly divided into two key stages: the synthesis of the precursor alcohol, 2-phenylethanol (B73330), and its subsequent esterification to form this compound.

From L-Phenylalanine to 2-Phenylethanol

The main pathway for the biosynthesis of 2-phenylethanol from L-phenylalanine involves two critical enzymatic reactions:

-

Conversion of L-Phenylalanine to Phenylacetaldehyde (B1677652): This initial step is catalyzed by the enzyme Phenylacetaldehyde Synthase (PAAS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. In some plants, this conversion can also be facilitated by an Aromatic Amino Acid Decarboxylase (AADC) .

-

Reduction of Phenylacetaldehyde to 2-Phenylethanol: The resulting phenylacetaldehyde is then reduced to 2-phenylethanol by a Phenylacetaldehyde Reductase (PAR) .

Alternative pathways for 2-phenylethanol synthesis also exist in plants, providing metabolic flexibility. These include the Ehrlich pathway, which is also found in yeast, and the phenylethylamine pathway.

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of 2-phenylethanol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as **alcohol acetyl

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl acetate (B1210297) (also known as 2-phenylethyl acetate) is an ester renowned for its pleasant floral aroma, reminiscent of roses and honey.[1] Beyond its significant role in the fragrance and flavor industries, it serves as a valuable compound in chemical synthesis and research. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of phenethyl acetate, complete with detailed experimental protocols for their determination and spectroscopic analysis. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams. This document is intended to be a thorough resource for researchers, scientists, and professionals in drug development who work with this versatile ester.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic sweet, floral, and fruity odor.[1][2] Its primary physical properties are summarized in the tables below.

Table 1: General Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Floral, rose, honey, fruity | [1][4] |

Table 2: Quantitative Physical Characteristics

| Property | Value | Conditions | Reference(s) |

| Melting Point | -31.1 °C | - | [1][3] |

| Boiling Point | 238-239 °C | at 760 mmHg | [3][5] |

| Density | 1.032 g/mL | at 25 °C | [5][6] |

| Refractive Index | 1.496 - 1.502 | at 20 °C | [2][3] |

| Vapor Density | 5.67 (vs air) | - | [5][6] |

| Flash Point | 105 °C (221 °F) | - | [2] |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble/Slightly soluble | [3][7] |

| Ethanol | Soluble | [4][7] |

| Ether | Soluble | [4] |

| Chloroform (B151607) | Soluble | [4] |

| Propylene Glycol | Soluble | [3][7] |

| Fixed Oils | Soluble | [7] |

| Kerosene | Soluble | [7] |

| Paraffin Oil | Insoluble | [7] |

| Glycerin | Insoluble | [7] |

Chemical Properties and Spectroscopic Data

This compound is the acetate ester of 2-phenylethanol. Its chemical structure consists of a phenyl group attached to an ethyl group, which is in turn bonded to an acetate functional group.

Spectroscopic Analysis

The structural elucidation of this compound is routinely confirmed using various spectroscopic techniques.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

-

~7.20-7.30 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl group.

-

~4.28 ppm (t, 2H): A triplet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the oxygen atom of the ester.

-

~2.92 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group (-CH₂-) adjacent to the phenyl group.

-

~2.01 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group (-CH₃) of the acetate.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the different carbon atoms:

-

~170.8 ppm: Carbonyl carbon of the ester group.

-

~137.9 ppm: Quaternary aromatic carbon attached to the ethyl group.

-

~128.9 ppm, ~128.5 ppm, ~126.6 ppm: Aromatic carbons.

-

~64.9 ppm: Methylene carbon (-CH₂-) adjacent to the ester oxygen.

-

~35.1 ppm: Methylene carbon (-CH₂-) adjacent to the phenyl group.

-

~20.8 ppm: Methyl carbon (-CH₃) of the acetate group.

2.1.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound typically shows a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern often includes a prominent peak at m/z = 104, corresponding to the loss of acetic acid, and a base peak at m/z = 105. Another significant fragment is observed at m/z = 43, corresponding to the acetyl cation.

2.1.4. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands:

-

~3030 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1735 cm⁻¹: Strong C=O stretching of the ester group.

-

~1240 cm⁻¹: C-O stretching of the ester group.

-

~1600 and ~1495 cm⁻¹: C=C stretching of the aromatic ring.

Experimental Protocols

The following section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Physical Properties

Caption: Workflow for determining the key physical properties of this compound.

3.1.1. Melting Point Determination

-

Sample Preparation: A small amount of solid this compound (if frozen) is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder to pack a small amount of the sample into the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus or attached to a thermometer in a Thiele tube filled with a high-boiling point oil.

-

Heating and Observation: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

3.1.2. Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or similar heating bath.

-

Heating and Observation: The sample is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: As the liquid cools, the point at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

3.1.3. Density Measurement

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance are required.

-

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is determined.

-

A known volume of this compound is added.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is calculated by subtraction.

-

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

3.1.4. Refractive Index Measurement

-

Apparatus: An Abbe refractometer with a temperature-controlled prism is used.

-

Calibration: The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

Measurement: A few drops of this compound are placed on the lower prism. The prisms are closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: The refractive index is read from the scale. The measurement is typically performed at 20 °C.

3.1.5. Solubility Determination (OECD Guideline 105)

-

Method: The flask method is suitable for substances with solubility above 10⁻² g/L.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

The mixture is then centrifuged or filtered to separate the undissolved solute.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to an NMR tube.

-

Instrument Parameters (¹H NMR): A 400 MHz (or higher) NMR spectrometer is used. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Instrument Parameters (¹³C NMR): The same spectrometer is used. Parameters are adjusted for the lower sensitivity of the ¹³C nucleus, often requiring a larger number of scans, a 90-degree pulse angle, and broadband proton decoupling.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS (0 ppm).

3.2.2. Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Synthesis of this compound via Fischer Esterification

Caption: A generalized workflow for the synthesis of this compound via Fischer Esterification.

-

Reactants: In a round-bottom flask, combine phenethyl alcohol and an excess of glacial acetic acid.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: The reaction mixture is heated to reflux for 1-2 hours to allow the esterification to proceed towards completion.

-

Workup: After cooling, the mixture is transferred to a separatory funnel and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Extraction and Drying: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent (if any was used for extraction) is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield the pure product.

Safety and Handling

This compound is generally considered to be of low toxicity. However, it can cause serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is a well-characterized organic ester with a range of applications. This guide has provided a detailed summary of its physical and chemical properties, along with standardized protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers engaged in work involving this compound. Adherence to the described experimental procedures and safety guidelines will ensure accurate and safe handling and analysis of this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 2. filab.fr [filab.fr]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. pennwest.edu [pennwest.edu]

Phenethyl Acetate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenethyl acetate (B1210297), a common fragrance and flavoring agent, is also utilized in various research and development applications. While generally considered to have low systemic toxicity, its handling requires adherence to strict safety protocols to mitigate risks, particularly concerning serious eye damage. This guide provides a comprehensive overview of the safety data for phenethyl acetate, detailed handling precautions, and insights into its potential toxicological mechanisms.

Section 1: GHS Classification and Hazard Identification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard associated with this compound is its potential to cause serious eye damage.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Some sources may also classify it as a combustible liquid (Category 4) with the hazard statement H227.

Section 2: Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties of this compound is crucial for safe handling and risk assessment.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 103-45-7 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless liquid |

| Odor | Floral, rose-like |

| Boiling Point | 232.6 °C |

| Melting Point | -31.1 °C |

| Flash Point | 101 °C |

| Density | 1.03 g/cm³ at 20 °C |

| Solubility in Water | Fully miscible |

Table 3: Toxicological Data for this compound

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 3,670 mg/kg |

| LD50 | Rabbit | Dermal | 6,210 mg/kg |

| Skin Corrosion/Irritation | Rabbit | Dermal | Not classified as an irritant |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye damage |

Section 3: Experimental Protocols for Key Toxicological Studies

The toxicological data presented are typically derived from standardized studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for the key toxicological endpoints.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.

-

Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered as a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on existing information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity - OECD Guideline 402

This guideline assesses the potential for a substance to cause toxicity through

An In-depth Technical Guide to the Physicochemical Properties of Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of phenethyl acetate (B1210297), a compound of interest in various scientific and industrial applications. This document outlines the key physicochemical properties, details the experimental methodologies for their determination, and presents the data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

Phenethyl acetate, systematically known as 2-phenylethyl acetate, is an organic compound with the molecular formula C₁₀H₁₂O₂. It is crucial to distinguish it from its isomer, 1-phenylethyl acetate, and the related compound, phenethyl phenylacetate, as their physical properties differ significantly. The table below summarizes the experimentally determined boiling and melting points of this compound.

| Property | Value | Units |

| Boiling Point | 238 - 239 | °C |

| Melting Point | -31.1 | °C |

Note: The boiling point is reported at standard atmospheric pressure (760 mmHg).

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of a liquid organic compound such as this compound.

2.1. Boiling Point Determination via the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small liquid sample.

Materials:

-

Thiele tube

-

Mineral oil or other suitable high-boiling liquid

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Clamp the Thiele tube to a stand and carefully insert the thermometer and test tube assembly, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle. This will induce convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.[1][2]

2.2. Melting Point Determination (for solidified sample)

Given that this compound has a melting point of -31.1 °C, this procedure would be conducted at sub-ambient temperatures. A cryostat or a specialized low-temperature melting point apparatus would be required. The general principle using a capillary method is described below.

Materials:

-

Low-temperature melting point apparatus or cryostat

-

Capillary tubes (sealed at one end)

-

Thermometer calibrated for low temperatures

-

Solidified this compound sample

Procedure:

-

Ensure the this compound sample is completely frozen.

-

Finely powder the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[3]

-

Place the capillary tube into the sample holder of the low-temperature melting point apparatus.

-

Set the apparatus to a temperature below the expected melting point and allow it to equilibrate.

-

Slowly increase the temperature at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). For a pure substance, this range should be narrow.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.

References

A Technical Guide to the Solubility of Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of phenethyl acetate (B1210297), a key fragrance and flavor compound also utilized in various scientific applications. Understanding its solubility in different solvents is critical for formulation development, reaction chemistry, and purification processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and solubility principles.

Core Concept: Solubility of Phenethyl Acetate

This compound (C₁₀H₁₂O₂) is an ester known for its pleasant floral aroma. Its solubility is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar phenyl group and a moderately polar ester group. This dual character dictates its solubility behavior across a range of solvents. While it is sparingly soluble in water, it exhibits high solubility in many organic solvents.

Quantitative Solubility Data

The following table summarizes the calculated solubility of this compound in various common laboratory solvents at 25°C. This data is crucial for comparative analysis and solvent selection in experimental design.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C | Molarity (mol/L) at 25°C | Qualitative Solubility |

| Water | H₂O | 3.44 | 0.021 | Sparingly Soluble |

| Ethanol | C₂H₅OH | 403.3 | 2.456 | Soluble |

| Methanol | CH₃OH | 528.46 | 3.218 | Soluble |

| Acetone | C₃H₆O | 345.04 | 2.101 | Soluble |

| Diethyl Ether | (C₂H₅)₂O | 250.72 | 1.527 | Soluble |

| n-Hexane | C₆H₁₄ | 10.79 | 0.066 | Slightly Soluble |

Molarity (mol/L) was calculated using the molar mass of this compound (164.20 g/mol ).

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. This protocol outlines the key steps for its implementation.

Purpose

To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass flasks or vials with airtight seals

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

-

Phase Separation: After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Sample Collection and Clarification: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the sediment. Clarify the collected sample by centrifugation or by filtering it through a membrane filter that is compatible with the solvent to remove all undissolved particles.

-

Sample Preparation for Analysis: Dilute the clarified supernatant with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

Logical Relationships in Solubility

The solubility of this compound is fundamentally linked to the polarity of the solvent. The following diagram illustrates this relationship based on the "like dissolves like" principle.

An In-depth Technical Guide to Phenethyl Acetate: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenethyl acetate (B1210297), a significant compound in the fragrance, flavor, and pharmaceutical industries. It details the structural formula, physicochemical properties, and synthesis of phenethyl acetate, along with an exploration of its key structural isomers. This document is intended to serve as a valuable resource for professionals engaged in research and development.

This compound: Structure and Properties

This compound, systematically named 2-phenylethyl acetate, is an organic compound and the acetate ester of 2-phenylethanol (B73330).[1][2] It is a colorless liquid at room temperature, known for its pleasant floral and fruity aroma, often described as reminiscent of roses and honey.[3][4] This compound is found naturally in various fruits, flowers, and fermented products but is also widely produced synthetically for commercial use.[3][5]

The molecular formula for this compound is C₁₀H₁₂O₂.[5][6]

Chemical Structure:

(Where Ph represents a phenyl group)

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in various formulations and for predicting its behavior in different chemical environments.

| Property | Value | References |

| Molecular Weight | 164.20 g/mol | [5][6] |

| Appearance | Colorless liquid | [6][7] |

| Density | 1.032 - 1.088 g/mL at 25 °C | [4][6][7][8] |

| Boiling Point | 238-239 °C | [3][6][7][8] |

| Melting Point | -31.1 °C | [1][3][4][7] |

| Refractive Index | 1.498 - 1.502 at 20°C | [1][6][7][8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1][7] |

| Log P | 2.27 - 2.30 | [1][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals corresponding to the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 4.28 | t | 2H | -O-CH₂- |

| 2.92 | t | 2H | -CH₂-Ph |

| 2.01 | s | 3H | CH₃-C=O |

| Data sourced from PubChem CID 7654.[1] |

¹³C NMR (25.16 MHz, CDCl₃): The carbon NMR spectrum complements the proton NMR data for structural elucidation.

| Chemical Shift (ppm) | Assignment |

| 170.80 | C=O (ester carbonyl) |

| 137.86 | Quaternary aromatic carbon |

| 128.88 | Aromatic CH |

| 128.50 | Aromatic CH |

| 126.56 | Aromatic CH |

| 64.88 | -O-CH₂- |

| 35.12 | -CH₂-Ph |

| 20.83 | CH₃- |

| Data sourced from PubChem CID 7654.[1] |

Synthesis of this compound

This compound is commercially produced primarily through chemical synthesis. The most common method is the Fischer esterification of 2-phenylethanol with acetic acid.[3][6]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-phenylethanol and acetic acid.

Materials:

-

2-phenylethanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, combine 2-phenylethanol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (dichloromethane) by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

To improve the yield, acetic anhydride (B1165640) can be used in place of acetic acid.[6]

Enzymatic Synthesis

An environmentally friendly alternative to chemical synthesis is the enzymatic synthesis of this compound.[9] This method often utilizes immobilized lipases, such as Novozym 435 from Candida antarctica, as a biocatalyst.[9][10] The reaction can be performed via esterification of 2-phenylethanol with an acyl donor like acetic anhydride or vinyl acetate.[9] This biocatalytic approach offers high conversion rates and enzyme reusability.[9]

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. The molecular formula C₁₀H₁₂O₂ encompasses a wide variety of isomers with distinct chemical and physical properties.[11][12]

Key Structural Isomers

Below is a table summarizing some of the key structural isomers of this compound.

| Isomer Name | IUPAC Name | Structure | Key Properties/Notes |

| 1-Phenylethyl acetate | 1-phenylethyl acetate | CH₃COOCH(CH₃)C₆H₅ | Also known as styrallyl acetate. Possesses a more fruity and green odor compared to this compound.[6][13] |

| Benzyl propionate | Benzyl propanoate | CH₃CH₂COOCH₂C₆H₅ | Has a fruity aroma reminiscent of pear and jasmine.[6] |

| Ethyl 2-phenylacetate | Ethyl 2-phenylacetate | C₆H₅CH₂COOCH₂CH₃ | An ester with a honey-like scent. |

| Methyl 3-phenylpropanoate | Methyl 3-phenylpropanoate | C₆H₅CH₂CH₂COOCH₃ | An ester with a sweet, fruity, and cinnamon-like aroma. |

| Raspberry Ketone | 4-(4-hydroxyphenyl)butan-2-one | HOC₆H₄CH₂CH₂COCH₃ | A phenolic compound responsible for the aroma of raspberries.[11] |

| Ethyl Cinnamate | Ethyl (E)-3-phenylprop-2-enoate | C₆H₅CH=CHCOOCH₂CH₃ | An ester used as a flavoring agent and in the perfume industry.[11] |

Visualizations

The following diagrams illustrate the synthesis of this compound and the relationship between its isomers.

Caption: Fischer Esterification of 2-Phenylethanol.

Caption: Structural Isomers of C₁₀H₁₂O₂.

References

- 1. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103-45-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 7. beta-phenethyl acetate [chembk.com]

- 8. 2-酢酸フェネチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. C10H12O2 isomers [molport.com]

- 13. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Phenethyl Acetate for Scientific Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Phenethyl acetate (B1210297), a naturally occurring ester with a characteristic pleasant floral aroma, has garnered significant attention across various scientific disciplines. While widely recognized for its application in the fragrance and flavor industries, its utility extends to pharmaceutical formulations and as a versatile chemical intermediate. This technical guide provides a comprehensive review of phenethyl acetate, summarizing its chemical and physical properties, detailing synthesis methodologies, and exploring its biological significance.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₂O₂, is the ester formed from the condensation of phenethyl alcohol and acetic acid.[1] It is a colorless liquid with a scent reminiscent of roses and honey and a taste profile described as raspberry-like.[1][2] It is found in a variety of fruits and biological products.[1] The compound's physical and chemical characteristics are crucial for its application in diverse experimental and industrial settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| CAS Number | 103-45-7 | [3] |

| Appearance | Colorless liquid | [2][5] |

| Odor | Floral, rosy, honeyed | [2][6] |

| Density | 1.032 g/mL at 25 °C | [2] |

| Boiling Point | 238-239 °C | [2][3] |

| Melting Point | -31.1 °C | [1][3] |

| Refractive Index | n20/D 1.498 | |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [3][4] |

| Flash Point | 105 °C (221 °F) | [5] |

| Vapor Density | 5.67 (vs air) |

Spectroscopic Data

The structural elucidation of this compound is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.32 – 7.20 | m | 5H | Aromatic protons (C₆H₅) | [7] |

| 4.28 | t | 2H | -OCH₂- | [7] |

| 2.94 | t | 2H | -CH₂-Ph | [7] |

| 2.04 | s | 3H | -C(=O)CH₃ | [7] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference |

| 171.22 | C=O | [7] |

| 137.95 | Aromatic C (quaternary) | [7] |

| 129.03 | Aromatic CH | [7] |

| 128.64 | Aromatic CH | [7] |

| 126.70 | Aromatic CH | [7] |

| 65.08 | -OCH₂- | [7] |

| 35.21 | -CH₂-Ph | [7] |

| 21.12 | -C(=O)CH₃ | [7] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Fragment | Reference |

| 164 | [M]⁺ | Molecular Ion | [7] |

| 105 | 99.99 | [C₈H₉]⁺ | [3] |

| 43 | 85.0 | [CH₃CO]⁺ | [3] |

Synthesis of this compound

This compound can be synthesized through various chemical and enzymatic methods. The choice of method often depends on the desired purity, scale, and economic feasibility.

Chemical Synthesis

1. Esterification of Phenethyl Alcohol

This is a common laboratory and industrial method involving the reaction of phenethyl alcohol with acetic acid or its derivatives.

-

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, mix phenethyl alcohol and an excess of acetic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, pour the mixture into water.

-

Separate the organic layer, wash it with a sodium bicarbonate solution to neutralize the excess acid, and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Purify the product by distillation under reduced pressure.[8]

-

2. Synthesis from Benzyl (B1604629) Chloride

An alternative chemical route starts from benzyl chloride.

-

Experimental Protocol:

-

React benzyl chloride with ethyl acetoacetate (B1235776) in the presence of a catalyst (e.g., sodium methoxide) to synthesize benzylacetone (B32356).

-

Treat the resulting benzylacetone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at room temperature to yield this compound.

-

The m-chlorobenzoic acid byproduct can be recovered by acidifying the aqueous layer.[9]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 103-45-7 [chemicalbook.com]

- 3. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 6. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]

The Role of Phenethyl Acetate in Insect Pheromone Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl acetate (B1210297) (PA) is a naturally occurring aromatic ester found in a variety of fruits and fermented products, characterized by a pleasant floral and honey-like scent. In the intricate world of insect chemical communication, this volatile organic compound (VOC) plays a significant role as a semiochemical, mediating both inter- and intraspecific interactions. It has been identified as a crucial component in host-plant selection for certain fruit flies and beetles and is involved in pheromonal communication influencing mating and aggregation behaviors in some insect species. This technical guide provides an in-depth overview of the use of phenethyl acetate in insect pheromone studies, detailing its molecular interactions, experimental protocols for its study, and its potential applications in pest management.

Molecular Mechanisms of this compound Perception

The insect olfactory system is a highly sensitive and specific apparatus responsible for detecting a vast array of volatile compounds. This process is primarily mediated by odorant receptors (Ors), which are located on the dendrites of olfactory sensory neurons (OSNs). These receptors function in concert with a highly conserved co-receptor known as Orco.

Recent studies have elucidated the molecular-level interactions between this compound and the insect olfactory system, with Drosophila melanogaster serving as a key model organism. Research has demonstrated that this compound acts as an agonist of Orco, the odorant receptor co-receptor. This interaction is crucial as Orco is highly conserved across diverse insect taxa, suggesting that the findings may have broad applicability.

Signaling Pathway of Insect Odorant Receptors

The binding of an odorant molecule like this compound to an odorant receptor complex initiates a signal transduction cascade that results in the generation of an action potential. The generally accepted pathway is as follows:

-

Odorant Binding: Volatile molecules, including this compound, enter the sensillum lymph through pores in the cuticle of the insect antenna.

-

Transport: Odorant-binding proteins (OBPs) may bind to the odorant and transport it to the dendritic membrane of the olfactory sensory neuron.

-

Receptor Activation: The odorant-OBP complex or the odorant itself binds to and activates a specific odorant receptor (Or) which is complexed with the Orco co-receptor.

-

Ion Channel Gating: This activation leads to the opening of a non-selective cation channel, resulting in an influx of ions and depolarization of the neuronal membrane.

-

Signal Transduction: The depolarization generates an action potential that is transmitted to the antennal lobe of the insect brain for processing.

-

Signal Termination: Odorant-degrading enzymes (ODEs) in the sensillum lymph rapidly break down the odorant molecules, terminating the signal and allowing the neuron to reset.

Insect Olfactory Signaling Pathway

Quantitative Data on this compound Activity

Electrophysiological and behavioral studies have provided quantitative data on the efficacy of this compound as an insect attractant and an agonist of specific odorant receptors.

Methodological & Application

Application Notes: Synthesis of Phenethyl Acetate via Fischer Esterification

Introduction

Phenethyl acetate (B1210297) is an organic ester with a pleasant floral, rose-like aroma, making it a valuable compound in the fragrance, cosmetic, and food industries.[1] It is also found naturally in various fruits and flowers.[2] One of the most fundamental and widely used methods for synthesizing esters like phenethyl acetate is the Fischer-Speier esterification.[3] This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] In the case of this compound synthesis, phenethyl alcohol reacts with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][5]

The Fischer esterification is a reversible reaction.[6][7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, often the less expensive one, or by removing water as it is formed during the reaction, for instance, by using a Dean-Stark apparatus.[3][4][7]

Key Applications:

-

Fragrance and Perfumery: A primary component in rose, jasmine, and other floral scents.

-

Food and Beverage: Used as a flavoring agent to impart fruity and floral notes.

-

Cosmetics and Personal Care: Incorporated into soaps, lotions, and other scented products.[1]

-

Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.[5]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | 122.16 | Limiting reagent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Used in excess |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst, handle with extreme care |

| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For neutralization of excess acid |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | Drying agent |

| Diethyl Ether (or Dichloromethane) | (C₂H₅)₂O or CH₂Cl₂ | 74.12 or 84.93 | Extraction solvent |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | To aid in layer separation |

Apparatus

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus (for purification)

-

Drying tube (optional)

Reaction Procedure

-

Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating source. Ensure all glassware is dry.

-

Charging the Flask: In the round-bottom flask, combine phenethyl alcohol and an excess of glacial acetic acid (a molar ratio of at least 3:1 of acetic acid to phenethyl alcohol is recommended to drive the equilibrium).[4]

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops for a small-scale reaction) to the mixture.[4]

-

Reflux: Heat the reaction mixture to a gentle reflux for 1-2 hours.[6] The reaction temperature will be around 110-120°C.

-

Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of cold water and diethyl ether (or dichloromethane). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.

-

Washing:

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator or by simple distillation.

-

Final Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.[6][8]

Quantitative Data Summary

| Parameter | Value/Condition | Reference/Notes |

| Reactant Molar Ratio | 1:3 to 1:4 (Phenethyl Alcohol : Acetic Acid) | Using excess acetic acid shifts the equilibrium to favor product formation.[4] |

| Catalyst | Concentrated H₂SO₄ | Other strong acids like p-toluenesulfonic acid can also be used.[3] |

| Reaction Temperature | ~110-120 °C (Reflux) | Typical for Fischer esterification.[3] |

| Reaction Time | 1-10 hours | Reaction time can vary based on scale and efficiency of heating.[3] |

| Typical Yield | 65-85% | Yield is dependent on reaction conditions and the efficiency of water removal or excess reactant used.[7][8] |

Visualizations

Caption: Mechanism of Fischer Esterification.

Caption: Experimental Workflow for Synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note and Protocol for the Gas Chromatography Analysis of Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl acetate (B1210297) is an ester renowned for its pleasant floral and fruity aroma, reminiscent of roses and honey. It is a key fragrance component in perfumes, cosmetics, and a flavor constituent in various foods and beverages, including wine. In the pharmaceutical and drug development sectors, accurate quantification of phenethyl acetate may be crucial for quality control of raw materials, monitoring of synthesis reactions, or analysis of final products where it might be present as a volatile organic compound.

This document provides a detailed protocol for the quantitative analysis of this compound using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) for confirmation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for a simple solvent matrix and a more complex matrix like a cosmetic cream.

A. Protocol for Simple Solvent Matrix (e.g., reaction mixture)

-

Dilution: Accurately dilute a known amount of the sample in a suitable solvent such as ethanol (B145695) or acetone. The final concentration should fall within the calibrated linear range of the instrument. A typical concentration for GC analysis is in the range of 1-100 µg/mL.

-

Internal Standard: Add an internal standard (e.g., phenyl acetate or 2-octanol) at a known concentration to the diluted sample. This will help to correct for variations in injection volume and instrument response.

-

Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

-

Filtration (Optional): If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter into a GC vial.

-

Analysis: The sample is now ready for GC analysis.

B. Protocol for Complex Matrix (e.g., cosmetic cream)

This protocol utilizes liquid-liquid extraction to isolate this compound from the sample matrix.

-

Sample Weighing: Accurately weigh approximately 1 g of the cream sample into a centrifuge tube.

-

Internal Standard: Spike the sample with a known amount of internal standard.

-

Extraction Solvent: Add 10 mL of a suitable extraction solvent, such as ethyl acetate.

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic layer from the solid and aqueous phases.

-

Collection: Carefully transfer the supernatant (organic layer) to a clean GC vial.

-

Analysis: The extracted sample is ready for GC analysis.

Gas Chromatography (GC) Method

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Gas Chromatography Parameters

| Parameter | GC-FID | GC-MS |

| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5ms (or equivalent 5% Phenyl-methylpolysysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C | 250 °C |

| Injection Volume | 1 µL | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio) | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal: Hold at 280 °C for 5 min | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal: Hold at 280 °C for 5 min |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temperature | 300 °C | N/A |

| MS Source Temperature | N/A | 230 °C |

| MS Quadrupole Temp. | N/A | 150 °C |

| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | N/A | m/z 40 - 350 |

Data Presentation

Quantitative analysis of this compound should be performed by creating a calibration curve with a series of standards of known concentrations.

Table 2: Example Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 50,000 |

| 5 | 255,000 |

| 10 | 510,000 |

| 25 | 1,275,000 |

|

Application Note: Interpreting the ¹H NMR Spectrum of Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of phenethyl acetate (B1210297). Included are the assigned chemical shifts, coupling constants, and multiplicities for each proton signal. A standard experimental protocol for acquiring a ¹H NMR spectrum is also provided, along with graphical representations of the molecular structure, proton relationships, and the experimental workflow to aid in understanding.

Introduction